N-ethyl-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
CAS No.:
Cat. No.: VC15593938
Molecular Formula: C23H23N5O2
Molecular Weight: 401.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H23N5O2 |
|---|---|
| Molecular Weight | 401.5 g/mol |
| IUPAC Name | N-ethyl-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C23H23N5O2/c1-3-25-22(29)17-14-18-21(26-20-15(2)8-7-12-28(20)23(18)30)27(19(17)24)13-11-16-9-5-4-6-10-16/h4-10,12,14,24H,3,11,13H2,1-2H3,(H,25,29) |
| Standard InChI Key | UHMGUMDYSUGSAD-UHFFFAOYSA-N |
| Canonical SMILES | CCNC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)CCC4=CC=CC=C4 |
Introduction
N-ethyl-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound belonging to the class of triazatricyclo derivatives. This compound is notable for its unique molecular structure, which includes multiple functional groups that contribute to its reactivity and potential biological activity. It is primarily used in research contexts, particularly in medicinal chemistry and materials science, due to its structural features and potential applications.
Molecular Formula and Weight
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Molecular Formula: C25H27N5O4
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Molecular Weight: Approximately 461.5 g/mol
Key Features
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Tricyclic Core: The compound features a tricyclic core structure, which is characteristic of triazatricyclo derivatives.
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Functional Groups: It includes an imino group, a carboxamide group, and a phenylethyl substituent, contributing to its chemical properties and biological activity.
InChI and SMILES Representations
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InChI: InChI=1S/C25H27N5O4...
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SMILES: CC1=CC=CN2C1=NC3=C(C2=O)...
Synthesis Methods
The synthesis of N-ethyl-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. These methods allow for the introduction of various functional groups essential for the compound's activity. Key steps include:
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Multi-Component Reactions: Similar compounds often utilize reactions like the Biginelli reaction, which involves an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions.
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Purification Techniques: Column chromatography is commonly employed to isolate the final product from reaction mixtures.
Potential Applications
This compound is of interest primarily for its potential applications in medicinal chemistry. Its unique structure and functional groups suggest potential therapeutic uses, although specific biological activities have not been extensively documented in the available literature.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 6-(2-chloro-6-fluorobenzoyl)imino | Contains fluorine substituent; potential for enhanced biological activity | |
| Ethyl 6-imino-11-methyl-propan-2-yl | Simpler structure; fewer substituents | |
| N-ethyl-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | Complex tricyclic structure with multiple functional groups |
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